Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol at temperatures between 120-160°C for 16-20 hours . The resulting product is then purified through a series of washing and recrystallization steps to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are relatively inexpensive and the synthesis process is straightforward, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but lacks the hydroxy group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar functional groups but different aromatic ring.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Contains additional amino and benzamido groups
These compounds share some chemical properties but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-5-4-6-13-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
OSBPUTYCWBFWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=C(N=CC=C1)C)O)N |
Origin of Product |
United States |
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